Cas no 1369046-26-3 (7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole)

7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a substituted indole derivative with a chloro and methoxy functional group at the 7- and 4-positions, respectively, along with two methyl groups at the 3-position. This heterocyclic compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its rigid, fused-ring structure and electron-rich aromatic system make it suitable for further functionalization, enabling the development of bioactive molecules. The presence of the chloro and methoxy substituents enhances its reactivity in cross-coupling and substitution reactions. The compound's stability and well-defined stereochemistry contribute to its utility in medicinal chemistry applications, including the synthesis of potential drug candidates.
7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole structure
1369046-26-3 structure
商品名:7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole
CAS番号:1369046-26-3
MF:C11H14ClNO
メガワット:211.687962055206
CID:5702180

7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole 化学的及び物理的性質

名前と識別子

    • 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
    • 1H-Indole, 7-chloro-2,3-dihydro-4-methoxy-3,3-dimethyl-
    • 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole
    • インチ: 1S/C11H14ClNO/c1-11(2)6-13-10-7(12)4-5-8(14-3)9(10)11/h4-5,13H,6H2,1-3H3
    • InChIKey: GKURWEBSKGUPHI-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C(OC)=CC=C2Cl)C(C)(C)C1

じっけんとくせい

  • 密度みつど: 1.120±0.06 g/cm3(Predicted)
  • ふってん: 309.5±42.0 °C(Predicted)
  • 酸性度係数(pKa): 3.27±0.40(Predicted)

7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1145462-1.0g
7-chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
1369046-26-3
1g
$0.0 2023-06-09

7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indole 関連文献

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7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1h-indoleに関する追加情報

Professional Introduction to Compound with CAS No. 1369046-26-3 and Product Name: 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole

Compound with the CAS number 1369046-26-3 and the product name 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic molecules, specifically an indole derivative, which has garnered considerable attention due to its diverse pharmacological properties. The structural features of this molecule, including the presence of a chloro group at the 7-position and a methoxy group at the 4-position, along with the dimethyl substitution on the indole ring, contribute to its unique chemical and biological characteristics.

The 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole molecule has been extensively studied for its potential applications in medicinal chemistry. The chloro and methoxy substituents are known to enhance the lipophilicity and metabolic stability of indole derivatives, making them more suitable for drug development. Recent studies have highlighted the compound's role as a key intermediate in synthesizing various bioactive molecules. Its structural motif is reminiscent of several known pharmacophores that exhibit antimicrobial, anti-inflammatory, and anticancer activities.

In the realm of drug discovery, indole derivatives have shown remarkable promise due to their ability to interact with multiple biological targets. The 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole compound has been investigated for its potential as a scaffold in developing novel therapeutic agents. Specifically, it has been explored for its interactions with enzymes and receptors involved in cancer progression. Preliminary findings suggest that this compound can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation and survival.

The synthesis of 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves a series of well-established organic reactions that highlight its synthetic accessibility. The chloromethylation and subsequent methoxymethylation steps are critical in introducing the functional groups that define its pharmacological profile. Advanced synthetic techniques have further optimized these processes, leading to higher yields and purities. This accessibility makes it an attractive candidate for further development by pharmaceutical companies.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole with greater accuracy. Molecular docking studies have revealed potential binding interactions with target proteins relevant to neurological disorders such as Alzheimer's disease. The dimethyl groups on the indole ring are particularly interesting as they can influence the compound's ability to cross the blood-brain barrier, a critical factor in treating central nervous system disorders.

The pharmacokinetic properties of 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole have also been thoroughly examined. Studies indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This is partly attributed to its moderate lipophilicity and stability under physiological conditions. Such properties are essential for developing drugs that can be administered orally and exhibit prolonged half-lives.

Investigations into the toxicological profile of 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole have provided reassurance regarding its safety profile. Acute toxicity studies have shown low systemic toxicity at therapeutic doses. Additionally, chronic toxicity assessments suggest that prolonged exposure does not lead to significant organ damage or carcinogenic effects. These findings are crucial for advancing it towards clinical trials where safety remains a paramount concern.

The versatility of 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole extends beyond its applications in oncology and neurology. It has been explored as a potential treatment for infectious diseases due to its ability to inhibit bacterial growth by interfering with essential metabolic pathways. Furthermore, its anti-inflammatory properties make it a candidate for managing chronic inflammatory conditions such as rheumatoid arthritis.

The role of 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole in combinatorial therapy is another area of active research. By pairing this compound with other drugs that target different aspects of disease progression, researchers aim to enhance therapeutic efficacy while minimizing side effects. Such combinatorial approaches are particularly promising in cancer treatment where resistance can limit the effectiveness of single-agent therapies.

The future prospects for 7-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole are bright given its multifaceted applications and favorable pharmacological profile. Ongoing research efforts are focused on optimizing its synthetic routes for large-scale production and exploring novel derivatives that may enhance its therapeutic potential further. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate these developments.

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